

Application Note: Quantification of Mevinic Acid using HPLC-UV

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Compound of Interest

Compound Name: Mevinic acid

Cat. No.: B1219033

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Introduction

Mevinic acid, the active hydroxy acid form of lovastatin, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Lovastatin itself is an inactive lactone prodrug that is converted to **mevinic acid** in the body. Accurate quantification of **mevinic acid** is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of **mevinic acid**. The method is based on reversed-phase chromatography, which is widely used for the analysis of statins and their metabolites.[\[1\]](#)[\[2\]](#)

Principle

The method employs reversed-phase HPLC, where the stationary phase is nonpolar (typically C8 or C18) and the mobile phase is a polar mixture, usually of an aqueous buffer and an organic solvent like acetonitrile or methanol.[\[1\]](#)[\[3\]](#)[\[4\]](#) **Mevinic acid**, being a moderately polar compound, is separated from other components based on its partitioning between the stationary and mobile phases. Detection is achieved by a UV detector set at a wavelength where the analyte exhibits maximum absorbance, typically around 238-240 nm for statins.[\[3\]](#)[\[5\]](#) [\[6\]](#) Quantification is performed by comparing the peak area of the analyte in a sample to that of a standard of known concentration.

Experimental Protocols

1. Apparatus and Materials

- Apparatus:
 - HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
 - Chromatography data station (CDS) for data acquisition and processing.
 - Analytical balance.
 - pH meter.
 - Sonicator.
 - Vortex mixer.
 - Centrifuge.
 - Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) apparatus (for biological samples).
- Chemicals and Reagents:
 - **Mevinic acid** reference standard.
 - Acetonitrile (HPLC grade).[3][7]
 - Methanol (HPLC grade).[4]
 - Water (HPLC grade or Milli-Q).
 - Phosphoric acid, potassium phosphate monobasic, or ammonium acetate for buffer preparation.[1][3][4][5]
 - Internal Standard (IS), e.g., lovastatin or another statin not present in the sample.[3][7]

2. Chromatographic Conditions

The following conditions are a general guideline and may require optimization.

- Column: Reversed-phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2][4]
- Mobile Phase: Isocratic mixture of Acetonitrile and a buffer (e.g., 0.05 M phosphate buffer or 0.1% phosphoric acid) in a ratio between 65:35 and 55:45 (v/v).[1][2][3][7] The pH of the aqueous phase is typically adjusted to be between 3.0 and 7.0.[3][5]
- Flow Rate: 1.0 to 1.5 mL/min.[1][4]
- Injection Volume: 10 to 20 µL.
- Column Temperature: 30°C.[1]
- UV Detection Wavelength: 238 nm.[1][3][6][8]

3. Preparation of Solutions

- Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of **mevinic acid** reference standard and dissolve it in 10 mL of the mobile phase or methanol.[4] This solution should be stored at 2-8°C.[4]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.5 - 200 µg/mL).[4]
- Internal Standard (IS) Solution: Prepare a stock solution of the IS in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock to obtain a working IS solution at a suitable concentration (e.g., 20 ng/mL).[7]

4. Sample Preparation

- For Pharmaceutical Dosage Forms (Tablets):
 - Weigh and finely powder at least 20 tablets to ensure homogeneity.[4]
 - Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient (e.g., 100 mg).[4]

- Transfer the powder to a volumetric flask and add the mobile phase to about 90% of the volume.[4]
- Shake or sonicate the mixture for approximately 5-10 minutes to ensure complete dissolution of the drug.[4]
- Make up the volume with the mobile phase and mix well.[4]
- Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system. [1]

- For Biological Samples (e.g., Plasma):
 - Liquid-Liquid Extraction (LLE): A one-step LLE procedure can be employed.[3] To a plasma sample, add the internal standard and an extraction solvent like diethyl ether.[3][7] Vortex the mixture and then centrifuge to separate the layers. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.[7]
 - Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C8 or C10) with methanol and then water or buffer.[9][10] Load the plasma sample (pre-treated with IS) onto the cartridge. Wash the cartridge to remove interferences and then elute the analyte with a suitable solvent (e.g., a mixture of acetonitrile and water).[11] The eluate can then be injected into the HPLC system.

Quantitative Data Summary

The performance of HPLC-UV methods for the quantification of **mevinic acid** and related statins is summarized below. These values are compiled from various validated methods and demonstrate the typical performance characteristics of the technique.

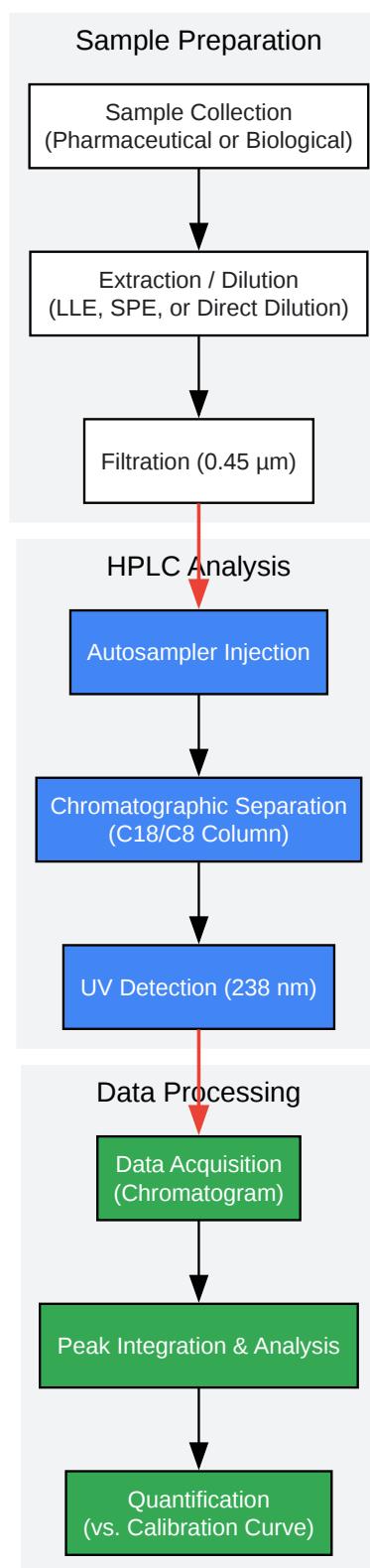
Parameter	Value	Comments
Linearity Range	1 - 100 ng/mL[3][12]	For lovastatin in human plasma.
0.5 - 20 ng/mL[7]	For simvastatin in human plasma.	
0.4 - 1000 µg/mL[4]	For pravastatin in pharmaceutical forms.	
0.5 - 200 µg/mL	For various statins in solution.	
Correlation Coefficient (r^2)	> 0.998[7]	Indicates excellent linearity.
Limit of Quantification (LOQ)	1.0 ng/mL[3][8]	For lovastatin in human plasma.
0.5 ng/mL[7]	For simvastatin in human plasma.	
0.04 - 0.26 µg/mL	For various statins in solution.	
Limit of Detection (LOD)	0.5 ng/mL[3][8]	For lovastatin in human plasma.
0.01 - 0.09 µg/mL	For various statins in solution.	
Accuracy (Recovery)	88.61 \pm 7.00%[3][12]	For lovastatin from human plasma.
89.7% (average)[7]	For simvastatin from human plasma.	
98.8 - 101.6%[1]	For various statins in dosage forms.	
Precision (RSD%)	< 15%[7]	Inter- and Intra-day precision for simvastatin.
< 2%[1]	For various statins in dosage forms.	
Intra-day: 10.45 \pm 6.88%[3]	For lovastatin in plasma.	

Inter-day: $8.68 \pm 5.13\%$ ^[3]

For lovastatin in plasma.

Workflow Visualization

The logical flow of the analytical procedure, from sample handling to final data analysis, is depicted in the diagram below.

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Caption: General experimental workflow for the HPLC-UV quantification of **mevinic acid**.

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